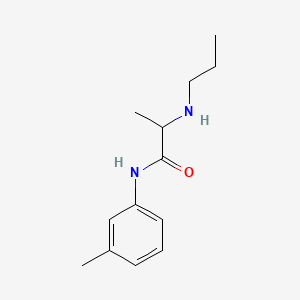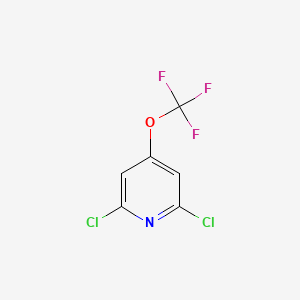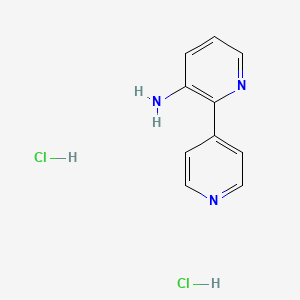![molecular formula C10H14OS B1404904 [1-(2-Thienyl)cyclopentyl]methanol CAS No. 1447964-54-6](/img/structure/B1404904.png)
[1-(2-Thienyl)cyclopentyl]methanol
Vue d'ensemble
Description
“[1-(2-Thienyl)cyclopentyl]methanol”, also known as TCPM, is a chemical compound with the molecular formula C10H14OS. It is a compound that has been widely used in the chemical industry .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopentyl ring attached to a methanol group and a thienyl group . The molecular weight of this compound is 182.28 g/mol.Applications De Recherche Scientifique
Organic Synthesis and Chemical Intermediates
- Improved Synthesis of Cyclopenta[dithiophen]-4-one : A new and efficient synthesis pathway for cyclopenta[dithiophen]-4-one, a compound with potential applications in organic electronics, was achieved through a regiospecific synthesis involving derivatives similar to "[1-(2-Thienyl)cyclopentyl]methanol" (Brzezinski & Reynolds, 2002).
- Synthesis of Cyclopentanol : A thermodynamic and experimental analysis on the synthesis of cyclopentanol from cyclopentene highlights the compound's significance as a chemical intermediate (Yao et al., 2015).
Photochromic Materials
- Development of Photochromic Compounds : Research on photochromic 1,2-bis(2'-methyl-5'-(carboxylic acid)-3'-thienyl) perfluorocyclopentene shows the potential of such compounds in optical applications, indicating a broader scope for derivatives of "this compound" in material science (Han et al., 2017).
Solvent Effects and Catalysis
- Influence of Methanol on Lipid Dynamics : The use of methanol as a solvent was shown to significantly impact lipid dynamics, indicating its potential for studying biomembrane properties (Nguyen et al., 2019).
- Methanol as a Hydrogen Source in Catalytic Reactions : Studies have demonstrated the use of methanol as an effective hydrogen source and solvent in the catalytic transfer hydrogenation of various substrates, showing the compound's versatility in facilitating environmentally friendly chemical processes (Chen et al., 2020).
Analysis and Detection Techniques
- Analytical Techniques for Methanol Detection : The development of hybrid capillary electrophoresis devices for detecting methanol in the presence of ethanol showcases the importance of analytical methods in ensuring the safety and quality of alcoholic beverages (Santos et al., 2017).
Mécanisme D'action
Mode of Action
It is known that the compound can undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of its biological targets .
Biochemical Pathways
The compound’s ability to undergo reactions at the benzylic position suggests that it may influence pathways involving free radicals, nucleophiles, and oxidation processes . The downstream effects of these interactions would depend on the specific targets and pathways involved .
Result of Action
Given its potential to undergo reactions at the benzylic position, it may induce changes in cellular function through mechanisms involving free radicals, nucleophiles, and oxidation .
Action Environment
The action, efficacy, and stability of [1-(2-Thienyl)cyclopentyl]methanol may be influenced by various environmental factors. These could include the presence of other compounds, pH, temperature, and the specific biological environment in which the compound is present .
Propriétés
IUPAC Name |
(1-thiophen-2-ylcyclopentyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c11-8-10(5-1-2-6-10)9-4-3-7-12-9/h3-4,7,11H,1-2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPQZLAFQNONQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid](/img/structure/B1404824.png)






![5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1404836.png)



![Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1404842.png)
